Cas no 1550708-13-8 (1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

1-(3-Fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a fluorinated nitrophenyl-substituted pyrazole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. The presence of both fluorine and nitro groups on the phenyl ring enhances its reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic compounds. The carboxylic acid moiety provides a versatile handle for further functionalization, such as amidation or esterification. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its structural features, which can influence binding affinity and metabolic stability. Its well-defined purity and consistent performance make it suitable for precision applications in medicinal chemistry and material science.
1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid structure
1550708-13-8 structure
Product Name:1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
CAS No:1550708-13-8
MF:C10H6FN3O4
MW:251.170745372772
MDL:MFCD25814529
CID:5161309
PubChem ID:82844292
Update Time:2025-09-25

1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylic acid, 1-(3-fluoro-4-nitrophenyl)-
    • 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
    • MDL: MFCD25814529
    • Inchi: 1S/C10H6FN3O4/c11-7-5-6(1-2-9(7)14(17)18)13-4-3-8(12-13)10(15)16/h1-5H,(H,15,16)
    • InChI Key: ATUCGWZOKRMBPT-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C([N+]([O-])=O)C(F)=C2)C=CC(C(O)=O)=N1

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Additional information on 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

1-(3-Fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 1550708-13-8): An Overview of Its Properties and Applications

1-(3-Fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1550708-13-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Chemical Structure and Properties

The molecular formula of 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is C10H6FNO4, with a molecular weight of approximately 229.16 g/mol. The compound features a pyrazole ring fused to a nitro-substituted fluoroaryl group, which imparts unique chemical and biological properties. The presence of the nitro group and fluorine atom contributes to the compound's high reactivity and stability, making it an attractive candidate for various chemical reactions and biological studies.

The solubility of 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid in different solvents is an important consideration for its practical applications. It is generally soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in non-polar solvents like hexane and toluene. This solubility profile facilitates its use in a wide range of experimental conditions, from organic synthesis to biological assays.

Synthesis Methods

The synthesis of 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several well-established routes. One common method involves the reaction of 3-fluoro-4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with an appropriate carboxylic acid or its derivative. Another approach involves the reaction of 3-fluoro-4-nitrobenzonitrile with hydrazine hydrate to form the nitrile hydrazone, which is then cyclized to yield the target compound.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method using microwave irradiation, which significantly reduced reaction time and improved yield. This method involves the sequential addition of 3-fluoro-4-nitrobenzaldehyde, hydrazine hydrate, and ethyl acetoacetate under microwave conditions, followed by hydrolysis to obtain the final product. The use of microwave technology not only accelerates the reaction but also enhances the purity of the synthesized compound.

Biological Activity and Applications

1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential biological activities. One notable application is its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties. The presence of the nitro group and fluorine atom enhances the compound's ability to interact with biological targets, making it a valuable scaffold for drug discovery.

A study published in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory effects of derivatives of 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. The researchers found that certain derivatives exhibited potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These findings suggest that compounds derived from this scaffold could be developed into effective anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has shown promise as a potential anticancer agent. A study published in Cancer Letters reported that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through mitochondrial dysfunction and DNA damage.

Current Research Trends

The ongoing research on 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is focused on optimizing its structure for improved biological activity and reduced toxicity. One approach involves modifying the substituents on the pyrazole ring or the fluoroaryl group to enhance selectivity towards specific biological targets. For example, introducing additional functional groups such as hydroxyl or amino groups can improve water solubility and bioavailability.

Nanotechnology has also emerged as a promising area for enhancing the therapeutic potential of compounds like 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. Encapsulation in nanoparticles can protect the compound from degradation in vivo and facilitate targeted delivery to specific tissues or cells. A recent study published in Nanoscale demonstrated that encapsulating derivatives of this compound in polymeric nanoparticles significantly enhanced their antitumor efficacy while reducing systemic toxicity.

Safety Considerations

Safety is a critical aspect when handling any chemical compound, especially those used in pharmaceutical research. While 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times. Additionally, proper disposal methods should be followed to ensure environmental safety.

In conclusion, 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1550708-13-8) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing novel therapeutic agents targeting inflammation and cancer. Ongoing research continues to explore new avenues for optimizing its properties and expanding its applications.

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